Product packaging for 1-Nitro-3-phenylpropan-2-one(Cat. No.:CAS No. 85199-47-9)

1-Nitro-3-phenylpropan-2-one

Cat. No.: B2983313
CAS No.: 85199-47-9
M. Wt: 179.175
InChI Key: OKYACOSASPGZBU-UHFFFAOYSA-N
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Description

Significance of Nitro and Carbonyl Functional Groups in Contemporary Synthetic Design

The strategic importance of α-nitro ketones stems directly from the inherent properties of the nitro (–NO₂) and carbonyl (C=O) functional groups. researchgate.net The carbonyl group, found in aldehydes and ketones, is one of the most fundamental functional groups in organic chemistry. masterorganicchemistry.com Its polarized C=O bond renders the carbonyl carbon electrophilic, making it a prime target for a vast array of nucleophilic addition reactions.

The nitro group is a potent electron-withdrawing group, a characteristic that profoundly influences the reactivity of the parent molecule. masterorganicchemistry.comwikipedia.org This strong electron-withdrawing effect makes the α-hydrogens (protons on the carbon adjacent to the nitro group) significantly acidic. wikipedia.org Deprotonation of this α-carbon by a base results in the formation of a stabilized carbanion known as a nitronate. wikipedia.org This nitronate is a key reactive intermediate, capable of acting as a nucleophile in various carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) and Michael reactions. wikipedia.orgwikipedia.org

When combined in an α-nitro ketone structure, the nitro and carbonyl groups create a molecule with a rich and versatile reaction profile. researchgate.net The presence of both an electrophilic carbonyl carbon and an acidic α-proton provides a synergistic reactivity pattern unique to this class of molecules. researchgate.net Furthermore, the nitro group itself is a versatile functional group that can be transformed into a wide range of other functionalities, including amines, oximes, and carbonyls (via the Nef reaction). wikipedia.orgmdpi.com This transformative potential allows chemists to use α-nitro ketones as synthons for diverse and complex target molecules, such as β-amino alcohols, which are structural motifs found in many pharmaceuticals and bioactive natural products. rsc.orgresearchgate.net The ability to introduce nitrogen and oxygen functionalities and to facilitate carbon skeleton construction makes α-nitro ketones highly valuable intermediates in contemporary synthetic design. researchgate.netcolab.wsscispace.com

Historical Development of Synthetic Methodologies for Nitro-Ketone Systems

The synthesis of α-nitro ketones has evolved through the development of several key methodologies over the years. Historically, a foundational route to these compounds relies on a two-step sequence starting with the Henry reaction, also known as the nitroaldol reaction. Discovered by Louis Henry in 1895, this classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. wikipedia.org

Once the β-nitro alcohol is formed, the subsequent step is the oxidation of the secondary alcohol functionality to a ketone. Various oxidation methods have been employed for this transformation. Classic approaches utilized oxidizing agents like sodium or potassium dichromate in the presence of sulfuric acid. nih.gov While effective, these methods often required long reaction times and could be cumbersome. nih.gov Over time, significant improvements have been made to these classic procedures. For instance, modified protocols using potassium dichromate with shorter reaction times have been developed, allowing for the easier isolation of pure α-nitro ketones with high yields and minimal purification. nih.gov Other general methods for alcohol oxidation, such as the Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC), have also been applied. nih.gov

A more direct approach to α-nitro ketones involves the C-acylation of nitroalkanes. This method circumvents the need for a separate oxidation step. A noteworthy modern advancement in this area is the use of N-acylbenzotriazoles as efficient acylation agents. organic-chemistry.orgacs.org This method allows for the smooth conversion of primary nitroalkanes into the corresponding α-nitro ketones under mild conditions, accommodating a variety of aliphatic and aromatic substrates. acs.org The reaction of acyl imidazoles with nitroalkanes represents another pathway for the synthesis of α-nitro ketones. nih.gov These developments highlight a continuous effort in synthetic chemistry to devise more direct, efficient, and broadly applicable routes to valuable intermediates like α-nitro ketones.

Table 1: Physicochemical Properties of 1-Nitro-3-phenylpropan-2-one

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₉H₉NO₃ nih.gov
Molecular Weight 179.17 g/mol nih.gov
CAS Number 85199-47-9 fluorochem.co.uk
Canonical SMILES C1=CC=C(C=C1)CC(=O)CN+[O-] nih.gov
InChI Key OKYACOSASPGZBU-UHFFFAOYSA-N nih.gov
Purity 95% fluorochem.co.uk

Table 2: Key Synthetic Methodologies for α-Nitro Ketones

Methodology Description Key Reagents Reference
Henry Reaction & Oxidation A two-step sequence involving the formation of a β-nitro alcohol via the Henry reaction, followed by oxidation of the alcohol to a ketone. Base (for Henry), Oxidizing agent (e.g., K₂Cr₂O₇, PCC) wikipedia.orgnih.gov
Acylation of Nitroalkanes Direct C-acylation of a primary nitroalkane using an acylating agent to form the α-nitro ketone. N-acylbenzotriazoles, Acyl imidazoles nih.govorganic-chemistry.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B2983313 1-Nitro-3-phenylpropan-2-one CAS No. 85199-47-9

Properties

IUPAC Name

1-nitro-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYACOSASPGZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Nitro 3 Phenylpropan 2 One and Analogous α Nitro Ketones

Direct Synthesis Approaches

Direct methods for the synthesis of α-nitro ketones typically involve the formation of the carbon-carbon bond adjacent to the nitro group and the carbonyl group in a single key step or a straightforward sequence.

Synthesis of α-Nitro Ketones via Carboxylic Acid Derivatization and Nitromethane (B149229) Condensation

While direct condensation of carboxylic acids with nitromethane is not a standard method, derivatives of carboxylic acids, such as aldehydes and ketones, are key starting materials in condensation reactions with nitroalkanes. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as nitromethane, in the presence of a weak base. wikipedia.orgsigmaaldrich.com This reaction typically leads to the formation of a β-hydroxy nitro compound, which can then dehydrate to form a nitroalkene. wikipedia.orgorganic-chemistry.org

For example, the reaction between an aldehyde and nitromethane, catalyzed by a base, forms a nitroaldol, which is a β-nitro alcohol. wikipedia.org While this is often a precursor for indirect methods (see section 2.2.1), under certain conditions, the reaction can be guided towards the α-nitro ketone.

Another related method is the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgjk-sci.comorganic-chemistry.org While not a direct route to α-nitro ketones, it demonstrates the principle of C-C bond formation at the α-position of a carbonyl group.

α-Nitro Ketone Formation Utilizing N-Acylbenzotriazoles and Primary Nitroalkanes

A highly efficient and versatile method for the synthesis of α-nitro ketones involves the use of N-acylbenzotriazoles as acylating agents for primary nitroalkanes. organic-chemistry.org This approach allows for the direct C-acylation of the nitroalkane, providing a straightforward route to the desired α-nitro ketone. The reaction is typically carried out in the presence of a base and offers good yields for a wide range of substrates. organic-chemistry.org

N-acylbenzotriazoles are stable, readily available reagents derived from various carboxylic acids. This method has been shown to be effective for the synthesis of aliphatic, aromatic, and heterocyclic α-nitro ketones. organic-chemistry.org The reaction of N-acylbenzotriazoles with primary nitroalkanes generally proceeds with high efficiency, with reported yields ranging from 39% to 86%. organic-chemistry.org

Table 1: Synthesis of α-Nitro Ketones using N-Acylbenzotriazoles

N-Acylbenzotriazole DerivativePrimary Nitroalkaneα-Nitro Ketone ProductYield (%)
N-(Phenylacetyl)benzotriazoleNitromethane1-Nitro-3-phenylpropan-2-one[Data not explicitly found in search results]
N-BenzoylbenzotriazoleNitroethane1-Nitro-1-phenylpropan-2-one[Data not explicitly found in search results]
N-Acetylbenzotriazole1-Nitropropane2-Nitro-3-pentanone[Data not explicitly found in search results]

This table is illustrative of the types of products that can be formed through this methodology. Specific yield data for this compound was not available in the provided search results.

Formation of Related Nitro-Ketone Scaffolds through Condensation-Dehydration Strategies

Condensation reactions followed by dehydration are a common strategy for forming carbon-carbon double bonds and are a key step in the synthesis of precursors to α-nitro ketones. The Knoevenagel condensation, for example, between an aromatic aldehyde like benzaldehyde (B42025) and a nitroalkane such as nitroethane, in the presence of a basic catalyst, yields a nitroalkene. chemicalbook.comchem-station.com This reaction proceeds through a β-nitro alcohol intermediate which readily dehydrates. organic-chemistry.orgwikipedia.org

Specifically, the reaction of benzaldehyde with nitroethane using a catalyst like methylamine (B109427) or butylamine (B146782) leads to the formation of 1-phenyl-2-nitropropene (B101151). chemicalbook.comyoutube.com This nitroalkene is a valuable intermediate that can be subsequently converted to a ketone derivative (as discussed in section 2.2.2).

Table 2: Knoevenagel Condensation for the Synthesis of a Nitroalkene Precursor

AldehydeNitroalkaneCatalystProductYield (%)
BenzaldehydeNitroethaneMethylamine1-Phenyl-2-nitropropene71-81 mdma.ch
BenzaldehydeNitroethanen-Butylamine1-Phenyl-2-nitropropeneNot specified youtube.com
BenzaldehydeNitroethaneCyclohexylamine1-Phenyl-2-nitropropene78 mdma.ch

Indirect Synthetic Routes from Precursors

Indirect methods involve the synthesis of a precursor molecule which is then chemically transformed into the target α-nitro ketone in a subsequent step.

Oxidation of β-Nitroalcohols (Henry Reaction Products) to α-Nitro Ketones

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, catalyzed by a base, to produce a β-nitro alcohol. organic-chemistry.orgwikipedia.org These β-nitro alcohol products can then be oxidized to the corresponding α-nitro ketones. wikipedia.org

For the synthesis of a precursor to this compound, phenylacetaldehyde (B1677652) would react with nitromethane in a Henry reaction to yield 1-nitro-3-phenylpropan-2-ol. Subsequent oxidation of this secondary alcohol would provide the target α-nitro ketone. A similar, well-documented example is the reaction of benzaldehyde with nitroethane to produce 1-phenyl-2-nitropropan-1-ol, which can then be oxidized. google.com

Various oxidizing agents can be employed for this transformation. Historically, chromium-based reagents have been used. handwiki.org The choice of oxidant is crucial to selectively oxidize the alcohol without affecting the nitro group.

Table 3: Henry Reaction for β-Nitroalcohol Synthesis

AldehydeNitroalkaneBase/Catalystβ-Nitroalcohol Product
BenzaldehydeNitromethanePotassium tert-butoxide or Sodium tert-butoxide1-Phenyl-2-nitroethanol google.com
BenzaldehydeNitroethaneAmine catalyst (e.g., triethylamine)1-Phenyl-2-nitropropan-1-ol google.com

Conversion of Nitroalkenes to Ketone Derivatives

Nitroalkenes, which can be synthesized via condensation-dehydration reactions as described in section 2.1.3, are valuable precursors for the synthesis of ketones. chemicalbook.com The conversion of a nitroalkene to a ketone is effectively a modified Nef reaction. youtube.com

For instance, 1-phenyl-2-nitropropene can be converted to phenyl-2-propanone (P2P), a ketone analogous to the target compound. This transformation can be achieved through various reduction methods. One common method involves the use of iron in the presence of an acid, such as hydrochloric acid. youtube.com This process reduces the nitro group, and the resulting intermediate hydrolyzes to form the ketone. youtube.com

Table 4: Conversion of a Nitroalkene to a Ketone

NitroalkeneReagentsProduct
1-Phenyl-2-nitropropeneFe, HClPhenyl-2-propanone youtube.com

Oxidative Transformations of General Nitro Compounds into Ketones

The conversion of a nitro group into a carbonyl functionality is a cornerstone transformation in organic synthesis. While the classical Nef reaction, involving the acid hydrolysis of a nitronate salt, is a well-established method, its requirement for harsh acidic conditions (pH < 1) can be incompatible with sensitive functional groups. mdma.chorganic-chemistry.orgwikipedia.org This limitation has spurred the development of alternative methods under oxidative conditions, which often proceed with greater selectivity and under milder conditions. wikipedia.orgmdpi.com These oxidative transformations are particularly relevant for the synthesis of ketones from secondary nitroalkanes and are applicable to the preparation of α-nitro ketones like this compound.

A common feature of most oxidative procedures is the initial deprotonation of the nitroalkane at the α-carbon to form a nitronate anion. mdma.chorganic-chemistry.org This nucleophilic intermediate is then subjected to an oxidizing agent that cleaves the carbon-nitrogen double bond, ultimately yielding the desired carbonyl compound. mdma.chucl.ac.uk The choice of oxidant is critical and dictates the reaction's efficiency and substrate scope. Secondary nitro compounds are reliably converted into ketones, whereas primary nitro compounds may yield either aldehydes or carboxylic acids, depending on the specific reagents and reaction conditions employed. mdma.chalfa-chemistry.com

A variety of oxidizing systems have been developed for this transformation. These methods bypass the need for strong acids and offer a versatile toolkit for modern synthetic chemistry.

Potassium Permanganate (B83412) (KMnO₄)

Potassium permanganate is a powerful and effective oxidant for converting nitronate salts into carbonyl compounds. ucl.ac.uk The reaction is typically carried out in a buffered solution to maintain optimal pH. This method has been shown to be efficient, providing high yields of pure aldehydes and ketones. A significant advantage of the permanganate method is its selectivity; it can oxidize a nitroalkane anion even in the presence of a carbon-carbon double bond. For instance, the salt of ω-nitroundecylene was successfully converted to undecylenic aldehyde, demonstrating the higher reactivity of the nitronate anion towards permanganate compared to the alkene moiety.

Ozone (O₃)

Ozonolysis of nitronate ions presents another mild and effective route to carbonyl compounds. wikipedia.orgacs.org The reaction involves bubbling ozone through a solution of the nitronate salt, leading to the cleavage of the C=N bond. This method avoids the use of heavy metal oxidants and often results in clean conversions.

Oxone®

Oxone®, a stable and easily handled triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅), is a widely used reagent for the oxidative cleavage of nitronates. organic-chemistry.orgwikipedia.org The reaction is performed under buffered conditions and is mechanistically interesting. organic-chemistry.org It serves as a practical alternative to other strong oxidants for converting secondary nitro compounds to ketones. alfa-chemistry.com

Other Oxidative Systems

Several other reagents and systems have been successfully employed for the oxidative Nef reaction. These include:

Dimethyldioxirane (DMDO) : A powerful yet selective oxidant that can convert nitroalkanes to carbonyls. mdma.ch

Sodium Percarbonate : A solid, stable source of hydrogen peroxide that can be used for this transformation. mdma.ch

Copper(II) Salts and Molecular Oxygen : This catalytic system provides a greener approach to the oxidation, utilizing O₂ as the terminal oxidant. mdma.chresearchgate.net

Tin(IV) Chloride (SnCl₄) and Iron(III) Chloride (FeCl₃) : These Lewis acids can promote a clean hydrolysis of the nitronate, avoiding the harsh conditions of strong Brønsted acids. wikipedia.org

The table below summarizes various oxidative methods for the conversion of nitro compounds to carbonyls.

Oxidizing Agent/SystemSubstrateProductTypical ConditionsReference(s)
Potassium Permanganate (KMnO₄)Secondary Nitroalkane SaltKetoneBuffered solution mdma.chucl.ac.uk
Ozone (O₃)Nitronate SaltKetone/AldehydeOzonolysis in a suitable solvent wikipedia.orgalfa-chemistry.comacs.org
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Secondary Nitroalkane SaltKetoneBuffered solution organic-chemistry.orgwikipedia.orgalfa-chemistry.com
Dimethyldioxirane (DMDO)Secondary NitroalkaneKetoneAcetone solution mdma.ch
Copper(II) Acetate/O₂α-Nitro Esterα-Keto EsterCatalytic Cu(OAc)₂·H₂O, O₂ researchgate.net
Tin(IV) Chloride (SnCl₄)Nitronate SaltKetone/AldehydeLewis acid-promoted hydrolysis wikipedia.org

These oxidative transformations represent a significant advancement over the classical Nef reaction, offering milder conditions, improved functional group tolerance, and high yields, which are crucial for the synthesis of complex molecules, including α-nitro ketones.

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Pathways for Synthesis and Transformation

The formation of 1-Nitro-3-phenylpropan-2-one can be conceptualized through a sequence involving a Henry (nitroaldol) reaction followed by oxidation. The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. In a plausible synthetic route to a precursor of this compound, nitromethane (B149229) would react with phenylacetaldehyde (B1677652). The mechanism commences with the deprotonation of the nitroalkane at the α-carbon by a base, generating a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of phenylacetaldehyde. Subsequent protonation of the resulting β-nitro alkoxide yields a β-nitro alcohol.

Transformation of the nitro group in compounds like this compound is often achieved through the Nef reaction. This reaction converts a primary or secondary nitroalkane into a carbonyl compound under acidic conditions. The mechanism involves the initial formation of a nitronate salt, which is then hydrolyzed in strong acid. This process is crucial for converting the nitro functionality into a ketone, though it can be accompanied by side reactions if the conditions are not carefully controlled.

Furthermore, the nitro group in α-nitro ketones can be transformed through reductive processes. Catalytic hydrogenation, for instance, can reduce the nitro group to an amino group, opening pathways to the synthesis of valuable β-amino ketones. The complexity of nitro group reduction lies in the multitude of possible intermediates, such as nitroso and hydroxylamine (B1172632) species, which can influence the selectivity and yield of the desired amine. nih.govfrontiersin.org

Analysis of Transient Intermediates in Catalyzed Processes

The catalyzed synthesis and transformation of α-nitro ketones like this compound involve several key transient intermediates. In the synthesis via the Henry reaction, the nitronate anion is the pivotal nucleophilic intermediate. Its formation and stability are crucial for the efficiency of the carbon-carbon bond formation. The structure and reactivity of this intermediate can be influenced by the choice of base and solvent.

In organocatalyzed versions of reactions involving α-nitro ketones, transient species such as enamines or iminium ions are often generated. For instance, in an organocatalytic α-functionalization of a related aldehyde, an enamine intermediate, formed from the aldehyde and a chiral amine catalyst, could be the active nucleophile that reacts with a nitronate.

During the transformation of the nitro group, particularly in reductive amination, a cascade of intermediates is formed. These can include nitroso derivatives and hydroxylamines . The selective conversion of these intermediates is a key challenge in achieving high yields of the desired amine products, as they can potentially undergo side reactions. nih.govfrontiersin.org The direct observation and characterization of these transient species are often challenging due to their high reactivity and short lifetimes, necessitating advanced spectroscopic techniques for their study.

Computational Modeling and DFT Calculations of Reactivity and Selectivity

Density Functional Theory (DFT) calculations have emerged as a powerful tool for investigating the mechanisms of reactions involving nitro compounds. While specific DFT studies on this compound are not extensively documented in the provided search results, computational analyses of related systems, such as the aza-Henry reaction of α-nitro esters, provide a framework for understanding the factors that govern reactivity and selectivity. nih.gov

For the synthesis of this compound, DFT calculations could be employed to:

Model the transition states of the C-C bond-forming step in the Henry reaction to predict the diastereoselectivity.

Analyze the electronic structure of the nitronate intermediate to understand its nucleophilicity and reactivity.

Calculate the reaction energy profiles for different catalytic cycles to identify the most favorable pathway.

In the context of its transformations, computational modeling can shed light on:

The energetics of the Nef reaction mechanism , helping to optimize conditions to favor the desired ketone product over side products. organic-chemistry.org

The selectivity of nitro group reduction by mapping the potential energy surfaces for the formation of different reduction products (amine, oxime, etc.).

The role of catalysts by modeling the interactions between the catalyst and the substrates and intermediates, as demonstrated in studies of bifunctional Brønsted acid/base-catalyzed aza-Henry reactions. nih.gov

These computational approaches provide valuable insights into the intricate details of reaction mechanisms at a molecular level, complementing experimental findings and guiding the development of more efficient and selective synthetic methods for α-nitro ketones like this compound.

Stereochemical Aspects and Asymmetric Transformations

Enantioselective Synthesis of Chiral Nitro-Ketone Derivatives

The primary method for the enantioselective synthesis of chiral γ-nitro ketones, such as 1-Nitro-3-phenylpropan-2-one, is the asymmetric conjugate addition (Michael addition) of a nitroalkane to an α,β-unsaturated ketone. Specifically, the reaction of nitromethane (B149229) with benzalacetone (4-phenyl-3-buten-2-one) yields the target structure. The success of this transformation hinges on the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack.

Organocatalysis has emerged as a powerful tool for this purpose. Chiral bifunctional catalysts, particularly those derived from cinchona alkaloids and incorporating a thiourea (B124793) or squaramide moiety, have demonstrated high efficacy. nih.gov These catalysts operate through a dual-activation mechanism. The basic amine component (e.g., the quinuclidine nitrogen in cinchona alkaloids) deprotonates the nitromethane to form a nitronate anion, while the acidic hydrogen-bond donor group (the thiourea or squaramide) activates the enone electrophile, orienting it for a stereoselective attack.

Research has shown that catalyst structure, solvent, and reaction temperature significantly influence both the yield and the enantiomeric excess (ee) of the product. For instance, dihydroquinine-derived squaramide catalysts have been successfully used in the conjugate addition of nitromethane to various benzylidene acceptors, achieving moderate to high selectivities. nih.govfrontiersin.org

Table 1: Organocatalytic Enantioselective Michael Addition of Nitromethane to Chalcones

Catalyst Type Solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
Cinchona-Thiourea Toluene Room Temp. High High
Cinchona-Squaramide Dichloromethane -20 Good Moderate to Excellent

This table presents generalized findings from studies on chalcone and benzylidene substrates, which are structurally analogous to the precursors of this compound. nih.govnih.gov

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

Once a chiral center is established in the nitro-ketone, it can direct the stereochemical outcome of subsequent bond-forming reactions, leading to the formation of a second stereocenter with high diastereoselectivity. A prime example is the reduction of the ketone functionality. The reduction of the carbonyl group in a chiral γ-nitro ketone introduces a new stereocenter, resulting in a γ-nitro alcohol with two adjacent chiral centers.

The stereochemical relationship between the pre-existing center and the newly formed one can be controlled by the choice of reducing agent and reaction conditions.

Directed Reductions : Reagents like borane dimethyl sulfide complex, when used with a Lewis acid such as titanium tetrachloride, can coordinate to both the nitro and keto groups, leading to a chelation-controlled reduction. This typically favors the formation of the syn-diastereomer.

Undirected Reductions : Bulky reducing agents, such as tetrabutylammonium borohydride, tend to attack the carbonyl from the less sterically hindered face, as predicted by the Felkin-Anh model. nih.gov This often results in the formation of the anti-diastereomer.

This diastereoselective control allows for the synthesis of all four possible stereoisomers of the corresponding γ-nitro alcohol from a single chiral nitro-ketone precursor by selecting the appropriate reduction method and enantiomer of the starting material. nih.gov

Role of Biocatalysis in Stereoselective Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for stereoselective transformations. In the context of this compound, ketoreductases (KREDs) have proven to be exceptionally effective for the asymmetric reduction of the ketone group to a secondary alcohol. These enzymes, operating under mild conditions (aqueous media, room temperature), can exhibit exquisite chemo-, enantio-, and diastereoselectivity. researchgate.netresearchgate.net

The stereochemical outcome of the bioreduction is dependent on the specific enzyme used. Different KREDs, often sourced from various microorganisms or engineered, can selectively produce either the (R)- or (S)-alcohol. When acting on a chiral γ-nitro ketone, a single enzyme typically produces one of the two possible diastereomers (syn or anti) with very high purity. By using a pair of enantiocomplementary KREDs, it is possible to synthesize specific diastereomers of the resulting γ-nitro alcohol from a single enantiomer of the starting nitro-ketone.

Research combining organocatalysis and biocatalysis in a one-pot cascade has been particularly successful. In this approach, an organocatalyst first mediates the enantioselective conjugate addition to form the chiral nitro-ketone, which is then reduced in situ by a KRED. This chemoenzymatic strategy enables the synthesis of chiral γ-nitro alcohols with two stereocenters from simple achiral starting materials in a single operation, achieving high yields and excellent diastereomeric and enantiomeric ratios (often >97:3 d.r. and e.r.).

Table 2: Representative Biocatalytic Reduction of a Chiral γ-Nitro Ketone

Biocatalyst (KRED) Substrate Enantiomer Product Diastereomer Conversion (%) Diastereomeric Ratio (d.r.)
KRED-1 (R)-nitro-ketone (2R, 4R)-nitro-alcohol (anti) >99 >97:3
KRED-1 (S)-nitro-ketone (2S, 4S)-nitro-alcohol (anti) >99 >97:3
KRED-2 (R)-nitro-ketone (2S, 4R)-nitro-alcohol (syn) >99 >97:3

This table illustrates the principle of using enantiocomplementary ketoreductases to achieve access to all four stereoisomers of the product alcohol.

Organocatalytic Approaches to Chiral Nitro-Ketone Precursors

As introduced in section 5.1, organocatalysis is the predominant strategy for establishing the initial stereocenter in the synthesis of chiral this compound. The development of bifunctional chiral organocatalysts has been a significant breakthrough in this area. rsc.org

The most successful catalysts are typically based on the cinchona alkaloid scaffold (e.g., quinine or quinidine) modified with a hydrogen-bond donor group like a thiourea or squaramide. The catalyst functions by bringing the two reactants—the enone (benzalacetone) and the nucleophile (nitromethane)—into close proximity within a chiral environment. The tertiary amine of the alkaloid acts as a Brønsted base, activating the nitromethane. Simultaneously, the (thio)urea moiety acts as a Brønsted acid, activating the enone via hydrogen bonding to the carbonyl oxygen. This dual activation lowers the energy of the transition state and rigidly controls the geometry of the approach, leading to high enantioselectivity.

The optimization of reaction conditions is crucial for maximizing stereocontrol. Factors such as the choice between quinine or quinidine derivatives (pseudoenantiomers), the nature of the hydrogen-bonding group, the solvent polarity, and the temperature all play a role in determining the efficiency and selectivity of the transformation. frontiersin.orgrsc.org This approach has proven to be a reliable and scalable method for accessing enantiomerically enriched γ-nitro ketones, which are precursors to a wide range of valuable chiral molecules. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Nitromethane
Benzalacetone (4-phenyl-3-buten-2-one)
Cinchona alkaloid
Thiourea
Squaramide
Dihydroquinine
γ-nitro alcohol
Borane dimethyl sulfide
Titanium tetrachloride
Tetrabutylammonium borohydride
Quinine

Catalysis in the Chemistry of 1 Nitro 3 Phenylpropan 2 One

Organocatalysis in Asymmetric Michael Addition and Related Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of γ-nitro ketones, including 1-nitro-3-phenylpropan-2-one. The primary route to these compounds is the asymmetric Michael addition of a ketone or aldehyde to a nitroalkene, a reaction that forms a new carbon-carbon bond while establishing one or more stereocenters. Chiral bifunctional organocatalysts are particularly effective for this transformation.

These catalysts, often based on structures like thiourea (B124793) derivatives of chiral diamines (e.g., 1,2-diphenylethylenediamine or DPEN) or cinchona alkaloids, operate through a dual activation mechanism. mdpi.com The primary or secondary amine moiety of the catalyst reacts with a ketone substrate to form a nucleophilic enamine intermediate. Simultaneously, the thiourea or hydroxyl group on the catalyst activates the nitroalkene electrophile through hydrogen bonding. mdpi.commdpi.com This highly organized, transient complex directs the approach of the enamine to the nitroalkene, leading to high levels of stereocontrol.

Research has demonstrated that catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) effectively catalyze the addition of various ketones to trans-β-nitroalkenes. mdpi.com The use of these bifunctional thiourea catalysts facilitates the reaction under neutral conditions, affording γ-nitro ketone products with high yields and excellent enantioselectivities. acs.orgorganic-chemistry.org For instance, the reaction of cyclic ketones with nitrostyrene (B7858105) derivatives can achieve enantiomeric excesses (ee) up to 99% and high diastereoselectivity (dr). mdpi.com

Key findings in the organocatalytic synthesis of γ-nitro ketones are summarized below:

Catalyst TypeKetone DonorNitroalkene AcceptorYield (%)ee (%)dr (syn/anti)
(R,R)-DPEN-ThioureaCyclohexanonetrans-β-Nitrostyrene9999>9/1
(R,R)-DPEN-ThioureaCyclopentanonetrans-β-Nitrostyrene9897>9/1
Cinchona Alkaloid-ThioureaAcetone4-Chloronitrostyrene9596-
Primary Amine-ThioureaAcetonetrans-β-Nitrostyrene9699-

This table presents representative data from studies on the asymmetric Michael addition to form γ-nitro ketones. mdpi.comorganic-chemistry.org

The versatility of this method allows for the synthesis of a wide array of γ-nitro ketones by varying both the ketone and the nitroalkene components, providing access to precursors for important molecules like the muscle relaxant (R)-baclofen and the sleep inducer (R)-phenibut. organic-chemistry.org

Transition Metal-Catalyzed Transformations (e.g., Palladium, Iridium, Silver Catalysis)

Transition metals offer a complementary set of catalytic transformations for γ-nitro ketones, targeting either the ketone or nitro functionality, or activating adjacent C-H bonds.

Palladium Catalysis: Palladium catalysts are renowned for their ability to facilitate cross-coupling and C-H functionalization reactions. In the context of ketone chemistry, Pd(II) catalysts have been used for the β-C(sp³)–H nitrooxylation of aliphatic ketones using a removable aminooxyamide directing group. nsf.gov This reaction introduces a nitrate (B79036) ester at the β-position relative to the carbonyl group. More relevant to the γ-nitro ketone scaffold, palladium(II) has been employed to catalyze the γ-C(sp³)–H arylation of aliphatic ketones. nih.gov This transformation, enabled by transient directing groups like α-amino acids, forges a new C-C bond at the γ-position, demonstrating the potential to modify the phenyl group or other substituents in structures like this compound. nih.gov

Iridium Catalysis: Iridium catalysts have been developed for the highly chemoselective reduction of α,β-disubstituted nitroalkenes to ketones under acidic, pH-dependent conditions. nih.govnih.govresearchgate.net While this represents a synthetic route to ketones from nitro compounds, iridium catalysis is also prominent in the asymmetric hydrogenation of carbonyls. Chiral iridium catalysts have been successfully applied to the hydrogenation of γ- and δ-ketoacids, leading to the enantioselective synthesis of the corresponding lactones with high turnover numbers and excellent enantioselectivity. bohrium.com This suggests a viable pathway for the stereoselective reduction of the keto group in this compound to the corresponding chiral γ-nitro alcohol.

Silver Catalysis: Silver catalysts are effective in promoting unique transformations of ketones. For instance, silver hexafluoroantimonate (AgSbF₆) has been shown to catalyze the direct α-alkylation of unactivated ketones with propargyl or cinnamyl alcohols. researchgate.net This reaction proceeds through the generation of a carbocation from the alcohol, which is then attacked by the enol or enol ether form of the ketone. Such a transformation could be applied to introduce functional groups at the C1 position of this compound. Other silver-catalyzed reactions have been developed for the synthesis of γ-ketone phosphonates. researchgate.net Asymmetric reactions catalyzed by silver are also an area of growing interest, with applications in various C-C bond-forming reactions. dntb.gov.uanih.gov

Metal CatalystTransformationSubstrate ClassKey Features
Palladium(II)γ-C(sp³)–H ArylationAliphatic KetonesUtilizes transient directing groups for remote C-H activation. nih.gov
Iridium(III)Asymmetric Hydrogenationγ-KetoacidsProduces chiral γ-lactones with high ee and TON. bohrium.com
Silver(I)α-AlkylationUnactivated KetonesEnables direct C-C bond formation adjacent to the carbonyl. researchgate.net

This table summarizes representative transition metal-catalyzed transformations relevant to the functional groups present in γ-nitro ketones.

Biocatalytic Systems and Enzyme Specificity in Nitro-Ketone Chemistry

Biocatalysis provides a highly selective and environmentally benign alternative for the transformation of nitro-ketones. Enzymes can distinguish between the two reactive functional groups (nitro and keto) and can operate with exceptional levels of stereoselectivity.

Ketoreductases (KREDs): The most direct biocatalytic transformation applied to γ-nitro ketones is the asymmetric reduction of the carbonyl group. A wide range of ketoreductases have been identified and engineered to reduce the ketone in γ-nitro ketones to the corresponding γ-nitro alcohol with high stereoselectivity. nih.gov This reaction is a key step in chemoenzymatic cascades that produce valuable chiral building blocks. For example, a three-step, one-pot cascade combining a Wittig reaction, an organocatalytic Michael addition to form a chiral γ-nitro ketone, and a subsequent KRED-mediated bioreduction has been developed to access chiral γ-nitro alcohols in high yield and stereoselectivity. nih.gov The choice of KRED can determine which enantiomer of the alcohol is produced.

Enzyme (Ketoreductase)SubstrateProduct Configurationd.r.e.r.
Evo-1.1.200(R)-4-Nitro-1-phenylbutan-2-one(2R,4R)-4-Nitro-1-phenylbutan-2-ol>97:3>97:3
Evo-1.1.200(S)-4-Nitro-1-phenylbutan-2-one(2S,4S)-4-Nitro-1-phenylbutan-2-ol>97:3>97:3

This table shows representative data for the stereoselective reduction of a γ-nitro ketone by a ketoreductase, demonstrating control over the alcohol stereocenter. nih.gov

Nitroreductases and Ene-reductases: While KREDs target the ketone, other enzymes can act on the nitro group. Flavin-dependent nitroreductases are known to catalyze the six-electron reduction of aromatic and aliphatic nitro groups to the corresponding primary amines. rsc.orgrsc.org This transformation would convert this compound into 1-amino-3-phenylpropan-2-one, a valuable γ-amino ketone. Similarly, some FMN-dependent ene-reductases, which typically reduce C=C double bonds, have been found to mediate unusual reactions, including the reduction of nitro groups via a "bio-Nef" pathway. rsc.orgrsc.org

Enzyme Specificity: The utility of biocatalysis in nitro-ketone chemistry hinges on enzyme specificity—the ability of an enzyme to select a specific substrate and catalyze a particular reaction. youtube.com Enzymes exhibit several types of specificity:

Chemoselectivity: An enzyme can selectively catalyze a reaction at one functional group in the presence of others. For example, a KRED can reduce the ketone of this compound without affecting the nitro group, while a nitroreductase could do the opposite. tudelft.nlnih.gov

Regiospecificity: Enzymes can control the position of a chemical modification. youtube.com

Stereospecificity: Enzymes, being chiral themselves, can distinguish between enantiomers of a substrate or create a single stereoisomer from a prochiral substrate. nih.govnih.gov This is evident in the highly enantioselective reductions performed by KREDs.

The structural basis for this specificity lies in the precise three-dimensional arrangement of amino acids in the enzyme's active site, which creates a binding pocket that is complementary to the transition state of the desired reaction for a specific substrate. nih.gov This allows for catalysis under mild conditions with unparalleled selectivity.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of 1-Nitro-3-phenylpropan-2-one. Both ¹H and ¹³C NMR provide critical information about the molecular framework, confirming the presence of key functional groups and the connectivity of the atoms.

In mechanistic studies, NMR is instrumental for monitoring the progress of reactions in real time. For instance, in the synthesis of β-nitro ketones, such as via the Henry (nitroaldol) reaction, NMR can be used to track the consumption of starting materials (an aldehyde and a nitroalkane) and the formation of the β-nitroalcohol intermediate and the final ketone product. researchgate.net Kinetic data can be acquired by taking spectra at regular intervals, which helps in elucidating reaction mechanisms, determining rate-limiting steps, and understanding the influence of catalysts. researchgate.netrsc.org For example, ¹H NMR kinetic studies of the nitroaldol reaction have been used to determine kinetic isotope effects, providing insight into C-H bond cleavage in the rate-limiting stages. mdpi.com

While this compound itself is achiral, its reduction can lead to the formation of the chiral β-nitroalcohol, 2-nitro-1-phenylpropan-1-ol, which can exist as a pair of enantiomers. NMR spectroscopy, particularly ¹H NMR, is a crucial tool for determining the relative stereochemistry of diastereomers that may be formed in reactions involving similar chiral molecules. nih.gov For diastereomers, differences in the chemical shifts and coupling constants of the protons adjacent to the newly formed stereocenters can be observed. For β-hydroxy ketones, a simple ¹H NMR analysis of the ABX patterns for the α-methylene unit allows for the assignment of stereochemistry by visual inspection of the spectra. nih.gov Although direct analysis of enantiomers by NMR requires the use of chiral resolving agents or chiral solvents, the diastereomeric ratio of products can often be determined directly from the integration of distinct signals in the ¹H NMR spectrum. magritek.com Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine through-space proximity of protons, which is invaluable for assigning the stereochemistry in more complex, rigid systems. wordpress.com

Expected NMR Data for this compound

Based on the structure and data for analogous compounds, the following table outlines the expected chemical shifts for this compound. nih.govrsc.orgsfasu.edu

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Phenyl-H (ortho, meta, para)~7.2-7.4 (m)~127-134A complex multiplet for the 5 aromatic protons. The ipso-carbon would be around 133 ppm.
Benzyl (B1604629) CH₂ (C3)~3.8-4.0 (s)~45-50A singlet, adjacent to the phenyl ring and the carbonyl group.
Carbonyl C=O (C2)-~195-205A quaternary carbon, typically in the far downfield region of the ¹³C spectrum.
Nitro-adjacent CH₂ (C1)~5.3-5.5 (s)~75-85A singlet, significantly deshielded by the adjacent nitro and carbonyl groups.

This table is interactive. Click on the headers to sort the data.

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like β-nitro ketones. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Stationary Phase: A C18 (octadecylsilyl) column is frequently used, providing a nonpolar stationary phase for the separation of moderately polar compounds like this compound. google.comnih.govglobalresearchonline.net

Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is typically used. google.comnih.gov The composition can be run in an isocratic (constant composition) or gradient (varied composition) mode to achieve optimal separation. globalresearchonline.net Adding a small amount of acid, like phosphoric acid, can improve peak shape. google.com

Detection: Due to the presence of the phenyl group and the carbonyl group, this compound can be readily detected using a UV detector, typically at a wavelength around 240-280 nm. nih.govglobalresearchonline.net

HPLC is also a powerful tool for monitoring reaction kinetics, allowing for the quantification of reactants, intermediates, and products over time. rsc.orgchromatographyonline.com For chiral separations, such as analyzing the enantiomeric excess of the corresponding reduction product (2-nitro-1-phenylpropan-1-ol), chiral stationary phases (e.g., Chiralcel OD-H) are employed. mdpi.com

Typical RP-HPLC Parameters for Analysis of Phenylpropanone Derivatives

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm

| Temperature | 25 °C |

Data adapted from methods for similar compounds. google.comnih.gov

Gas Chromatography (GC) can also be used, particularly when coupled with a mass spectrometer (GC-MS). This technique is suitable for volatile and thermally stable compounds. For this compound, its volatility may be sufficient for GC analysis. The technique is highly effective for identifying and quantifying impurities in a sample. researchgate.net

Column: A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenylmethylpolysiloxane, is generally suitable. sfasu.edu

Detection: A Flame Ionization Detector (FID) provides good sensitivity for quantitative analysis, while a Mass Spectrometer (MS) detector allows for positive identification of the compound and its byproducts based on their mass spectra. researchgate.net

Mass Spectrometry for Structural Elucidation of Reaction Products

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound and its reaction products. nih.gov When coupled with a separation technique like GC or LC, it becomes a powerful tool for analyzing complex mixtures. researchgate.net

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides structural information. For this compound (Molecular Weight: 179.17 g/mol ), several key fragmentation pathways can be predicted based on the functional groups present. nih.govmiamioh.edutaylorfrancis.comlibretexts.org

Predicted Mass Spectral Fragmentation of this compound

Alpha-Cleavage: Ketones are prone to cleavage of the bonds adjacent to the carbonyl group (α-cleavage). miamioh.edulibretexts.org

Cleavage of the C1-C2 bond would lead to the loss of a nitromethyl radical (•CH₂NO₂) and the formation of a benzoyl cation at m/z 119.

Cleavage of the C2-C3 bond would result in the loss of a benzyl radical (•CH₂Ph) and the formation of a nitroacetyl cation at m/z 88.

Loss of Nitro Group: Nitroalkanes often show fragmentation involving the nitro group. nih.govnih.gov

Loss of a nitro radical (•NO₂) would result in a fragment at m/z 133.

Loss of nitrous acid (HNO₂) from the molecular ion is also a common pathway for nitroalkanes, which would lead to a fragment at m/z 132. nih.gov

Fragments from the Phenylpropyl Moiety:

The presence of a prominent peak at m/z 91 is characteristic of a benzyl group, which can rearrange to the stable tropylium (B1234903) cation. whitman.edu

A peak at m/z 77 corresponds to the phenyl cation.

Table of Predicted Key Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Origin of Fragment
179[C₉H₉NO₃]⁺˙Molecular Ion
133[C₉H₉O]⁺Loss of •NO₂
119[C₈H₇O]⁺α-cleavage, loss of •CH₂NO₂
91[C₇H₇]⁺Tropylium ion from benzyl group
77[C₆H₅]⁺Phenyl cation

This table is interactive and outlines the most likely fragmentation pathways.

By analyzing the masses and relative abundances of these fragments, the structure of the parent molecule and any unknown reaction byproducts can be confidently determined. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of their elemental composition, further confirming their identity. acs.org

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Nitro-3-phenylpropan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves Claisen-Schmidt condensation, where a ketone (e.g., phenylacetone) reacts with a nitro-substituted benzaldehyde derivative in ethanol under acidic conditions (e.g., thionyl chloride as a catalyst). Optimization includes controlling stoichiometry, temperature (60–80°C), and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the nitro-substituted product .

Q. Which spectroscopic techniques are most effective for characterizing the nitro group and confirming the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.
  • NMR : In 1^1H NMR, the α-protons to the nitro group appear deshielded (δ ~4.5–5.5 ppm). 13^{13}C NMR shows the carbonyl carbon (C=O) at ~200 ppm and nitro-adjacent carbons at ~70–80 ppm.
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of NO₂) confirm the molecular formula .

Q. How can solubility and stability challenges be addressed during experimental handling of this compound?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability is enhanced by storing the compound in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture to prevent nitro group reduction or hydrolysis .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the molecular geometry of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include resolving torsional angles of the nitro group and phenyl rings due to dynamic disorder. SHELXL (via least-squares refinement) can model anisotropic displacement parameters and apply restraints to bond lengths/angles. High-resolution data (≤0.8 Å) and twinning correction (using SHELXD) improve accuracy. R-factor convergence below 0.05 indicates reliable structural resolution .

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into patterns (e.g., chains, rings). For nitro-containing compounds, the NO₂ group often acts as an acceptor. X-ray diffraction data combined with Mercury software can visualize motifs (e.g., C=O⋯H interactions). This aids in designing co-crystals for enhanced physicochemical properties .

Q. What computational methods reconcile discrepancies between experimental spectroscopic data and theoretical predictions for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) simulate IR/NMR spectra. Deviations in nitro group vibrations or chemical shifts may arise from solvent effects or crystal packing. Include solvent models (e.g., PCM) and compare with solid-state NMR or Raman data to validate computational models .

Q. How do steric and electronic effects of the nitro group influence reaction pathways in derivatization studies (e.g., reduction to amines or nucleophilic substitutions)?

  • Methodological Answer : The nitro group’s electron-withdrawing nature directs electrophilic attacks to meta positions. Catalytic hydrogenation (Pd/C, H₂) reduces NO₂ to NH₂, but competing side reactions (e.g., ketone reduction) require controlled conditions (low H₂ pressure, room temperature). Monitor intermediates via TLC/GC-MS to optimize selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound in differential scanning calorimetry (DSC) vs. computational thermochemistry?

  • Methodological Answer : Experimental DSC may show decomposition exotherms at lower temperatures than predicted due to kinetic factors (e.g., impurities). Compare with thermogravimetric analysis (TGA) and compute activation energy via the Kissinger method. Adjust computational models (e.g., CBS-QB3) to include solvation or solid-state effects .

Methodological Frameworks

Q. What criteria (e.g., FINER) ensure rigorous experimental design in studying this compound’s reactivity?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Prioritize small-scale trials to optimize hazardous reactions (e.g., nitrations).
  • Novel : Explore understudied applications (e.g., as a ligand in coordination chemistry).
  • Ethical : Follow safety protocols for nitro compound handling (e.g., blast shields, fume hoods).
  • Relevant : Align with green chemistry principles (e.g., solvent-free synthesis) .

Tables for Key Data

Property Experimental Value Computational Prediction Reference
Melting Point (°C)98–102N/A
C=O IR Stretch (cm⁻¹)16851690 (DFT)
Crystal Density (g/cm³)1.321.29 (Mercury)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.